![molecular formula C17H13FN2O2S B5971189 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5971189.png)
2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one, also known as FABOT, is a thiazole derivative that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FABOT exhibits promising pharmacological properties, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is not fully understood, but it is believed to primarily involve the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are involved in the production of inflammatory mediators. 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one also exhibits potent antioxidant activity, which is believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activity. 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is its potential as a therapeutic agent for various diseases. 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one exhibits potent pharmacological properties, making it a promising candidate for drug development. However, one of the limitations of 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one. One potential area of investigation is the development of more efficient synthesis methods for 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one, which could improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one, which could facilitate the development of more targeted therapeutic agents. Finally, future studies could investigate the potential use of 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one in combination with other drugs or therapies to enhance its therapeutic efficacy.
Synthesis Methods
2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one can be synthesized through a multi-step process involving the reaction of 2-aminothiazole with 4-fluoroaniline, followed by the condensation of the resulting intermediate with 2-methoxybenzaldehyde. The final product is obtained through the cyclization of the resulting Schiff base under acidic conditions. The purity and yield of 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one can be improved through various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one has been the subject of various scientific studies due to its potential medicinal properties. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer activity. 2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one has also been investigated for its potential use as a therapeutic agent in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
(5E)-2-(4-fluorophenyl)imino-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c1-22-14-5-3-2-4-11(14)10-15-16(21)20-17(23-15)19-13-8-6-12(18)7-9-13/h2-10H,1H3,(H,19,20,21)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGSYWFOLFYMPM-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)F)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5E)-2-[(4-fluorophenyl)imino]-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.